
Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)-: is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its benzamide core, substituted with hydroxyl, nitro, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a benzamide derivative followed by the introduction of hydroxyl groups through electrophilic substitution reactions. The phenoxy group is often introduced via nucleophilic aromatic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes. For example, derivatives of this compound have shown inhibitory effects on hepatitis C virus protease .
Medicine: The compound’s derivatives are explored for their antiviral properties, particularly against hepatitis C virus . Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of herbicides. Its ability to inhibit photosynthetic electron transport makes it effective in controlling weed growth .
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its derivatives inhibit the hepatitis C virus protease by binding to the active site of the enzyme, preventing the cleavage of viral polyproteins . In herbicidal applications, it disrupts photosynthetic electron transport by binding to the quinone-binding protein in the photosystem II complex .
Comparaison Avec Des Composés Similaires
Benzamide, 2-nitro-: Shares the benzamide core but lacks the hydroxyl and phenoxy groups, resulting in different reactivity and applications.
Benzamide, 4-nitro-: Similar structure but with the nitro group in a different position, affecting its chemical properties and uses.
Benzamide, 2,4,6-trihydroxy-3-nitro-N-tridecyl-: Similar functional groups but with a longer alkyl chain, influencing its solubility and biological activity.
Uniqueness: Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of hydroxyl, nitro, and phenoxy groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
129228-01-9 |
|---|---|
Formule moléculaire |
C19H14N2O7 |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14N2O7/c22-14-10-15(23)17(21(26)27)18(24)16(14)19(25)20-11-6-8-13(9-7-11)28-12-4-2-1-3-5-12/h1-10,22-24H,(H,20,25) |
Clé InChI |
SWRNFRDSVOHRAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3O)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


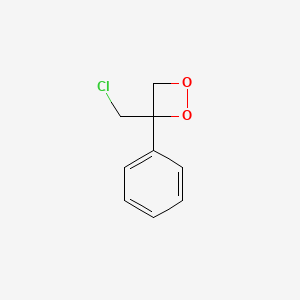



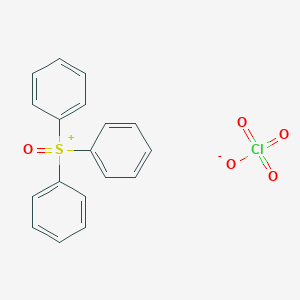
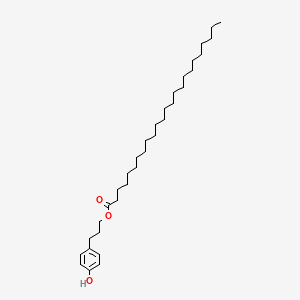

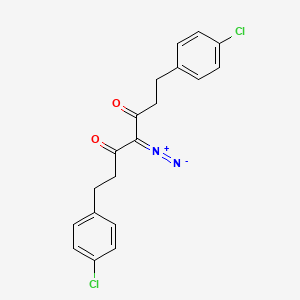
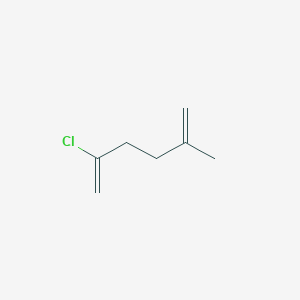
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
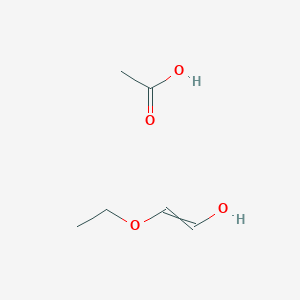
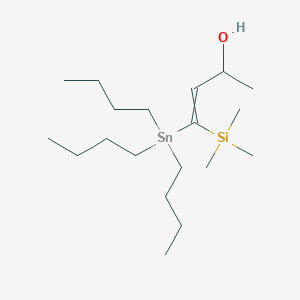
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
